1,2-Dibromo-3,4,5,6-tetramethylbenzene
Overview
Description
1,2-Dibromo-3,4,5,6-tetramethylbenzene is an organic compound that belongs to the class of benzenoids . It is a white crystalline powder with the molecular formula C10H12Br2 .
Synthesis Analysis
The synthesis of this compound typically involves the reaction of 2,3,5,6-tetramethylbenzene with a brominating agent . The exact conditions for this reaction can vary and may need to be optimized for the best yield.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and four methyl groups . The exact positions of these substituents can be determined from the compound’s IUPAC name .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point between 206.0-212.0°C . The compound’s molecular weight is 292.015 .Scientific Research Applications
Synthesis and Organic Transformations
1,2-Dibromobenzenes like 1,2-Dibromo-3,4,5,6-tetramethylbenzene are crucial precursors in various organic transformations. They are particularly useful in reactions that involve the intermediate formation of benzynes. Efficient methods for synthesizing these compounds include regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods offer access to a variety of synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).
Solid-State Structural Properties and Phase Transition Behavior
The solid-state properties and phase transition behaviors of 1,4-dibromo-2,3,5,6-tetramethylbenzene, a similar compound, have been extensively studied. This material exhibits an order-disorder phase transition below ambient temperature, with its crystal structure based on π-stacking of the molecules. Such studies help understand the dynamic properties of these compounds in the solid state (Zhou et al., 2019).
Catalytic Activity of Derivatives
Research has been conducted on synthesizing dibromobenzobarrelene derivatives from 1,2-dibromo-3,5-didehydrobenzene and various other compounds. Some of these derivatives, when complexed with Rhodium (Rh), have shown high catalytic activity in C–C coupling reactions, highlighting their potential utility in catalysis (Schlesinger et al., 2013).
Application in Bromination Techniques
1,2-Dibromobenzenes are used in bromination techniques for unreactive aromatic compounds. Efficient reagents have been developed for the mild bromination of these compounds, showcasing their importance in synthetic chemistry (Ghorbani‐Vaghei, Shahbazi, & Veisi, 2012).
Utility in Polymer Synthesis
These compounds play a significant role in polymer chemistry. For instance, 1,4-dibromo-2,5-bis(bromomethyl)benzene has been used as a bifunctional initiator in the synthesis of certain polymers, illustrating the utility of dibromobenzenes in creating novel polymeric materials (Cianga, Hepuzer, & Yagcı, 2002).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing .
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis as a starting material or reagent , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It’s known that brominated compounds like this often act as electrophiles, reacting with nucleophiles in organic synthesis . The bromine atoms in the compound are likely to be replaced or react due to their high reactivity .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various reactions leading to the formation of brominated compounds, heterocyclic compounds, and organometallic compounds .
Result of Action
As a reagent, its primary role is likely in the synthesis of other compounds .
Properties
IUPAC Name |
1,2-dibromo-3,4,5,6-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJOZSIGSNYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372915 | |
Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36321-73-0 | |
Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIBROMO-3,4,5,6-TETRAMETHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1,2-Dibromo-3,4,5,6-tetramethylbenzene reacts with hetarylacetonitriles under typical aryne-forming conditions?
A1: Contrary to expectations, the reaction of this compound with various hetarylacetonitriles (like 2-pyridylacetonitrile) in the presence of lithium diisopropylamide (LDA) does not yield the anticipated 1-aminoisoquinoline product via an aryne intermediate. [] Instead, the reaction predominantly results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles. This suggests that a tandem addition-rearrangement pathway is favored over the desired aryne arylation pathway. []
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